N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide
Overview
Description
N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide is a chemical compound that is commonly used in scientific research. It is a synthetic molecule that has been developed for its unique properties and its potential applications in various fields of study. In
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide involves its ability to react with ROS and RNS. The compound contains a nitro group that can be reduced by ROS and RNS to form a hydroxylamine derivative. This derivative is highly fluorescent and can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide is its high sensitivity and selectivity for ROS and RNS. It can be used to detect these species in living cells and tissues with high specificity and low background fluorescence. However, one of the limitations of this compound is its potential toxicity at high concentrations. It is important to use this compound at low concentrations to avoid any toxic effects.
Future Directions
There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide. One direction is to explore its potential as a therapeutic agent for inflammatory diseases and oxidative stress-related disorders. Another direction is to develop new derivatives of this compound with improved properties such as higher sensitivity and lower toxicity. Finally, this compound can be used in combination with other fluorescent probes to study complex biological processes such as apoptosis and autophagy.
Conclusion:
N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide is a synthetic compound that has several scientific research applications. It is a fluorescent probe that can be used to detect ROS and RNS in living cells and tissues. It has several biochemical and physiological effects and has potential as a therapeutic agent for inflammatory diseases and oxidative stress-related disorders. However, it is important to use this compound at low concentrations to avoid any toxic effects. There are several potential future directions for research on this compound, including developing new derivatives with improved properties and using it in combination with other fluorescent probes to study complex biological processes.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide has several scientific research applications. It is commonly used as a fluorescent probe in biochemical and physiological studies. It has been shown to be useful in the detection of reactive oxygen species (ROS) and nitrogen species (RNS) in living cells and tissues.
properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(2,3-dimethylphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-12-5-3-6-17(13(12)2)25-10-4-7-18(22)20-16-9-8-14(21(23)24)11-15(16)19/h3,5-6,8-9,11H,4,7,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBREXKENCVQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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